BRD6989

Description

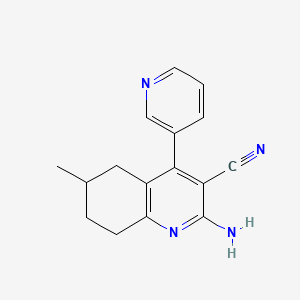

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methyl-4-pyridin-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-10-4-5-14-12(7-10)15(11-3-2-6-19-9-11)13(8-17)16(18)20-14/h2-3,6,9-10H,4-5,7H2,1H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYBDNXNOJIKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cellular Target of BRD6989: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular target of BRD6989, a small molecule identified for its ability to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). This document outlines the primary molecular targets, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Primary Cellular Targets: CDK8 and CDK19

Mechanism-of-action studies have identified the Mediator-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and its paralog Cyclin-Dependent Kinase 19 (CDK19), as the primary cellular targets of this compound.[1][2][3][4] this compound functions as a selective inhibitor of these kinases.[2] The inhibition of CDK8 and, to a lesser extent, CDK19 by this compound leads to the upregulation of IL-10 in activated myeloid cells, such as dendritic cells.[1][3][4] The potency of this compound in upregulating IL-10 has been shown to correlate with its binding affinity to CDK8.[1][5]

Secondary targets, including phosphatidylinositol-4,5-bisphosphate 3-kinase C2A (PI3KC2A) and PI3KCG, have been identified in kinase profiling experiments; however, further studies suggest that inhibition of these kinases does not contribute to the observed IL-10 potentiation by this compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the binding affinity and inhibitory activity of this compound against its primary targets.

| Target | Assay Type | Value | Reference |

| Cyclin C-CDK8 | Binding Assay (IC50) | ~200 nM | [1][5] |

| Cyclin C-CDK8 | Kinase Activity Assay (IC50) | ~0.5 µM | [1][5] |

| Cyclin C-CDK19 | Kinase Activity Assay (IC50) | >30 µM | [1][5] |

Table 1: Binding Affinity and Inhibitory Concentration of this compound.

Mechanism of Action

This compound exerts its effect on IL-10 production through the inhibition of the kinase activity of the Cyclin C-CDK8/19 complex. This inhibition sets off a signaling cascade that ultimately enhances the activity of the transcription factor Activator Protein-1 (AP-1), a key regulator of IL-10 gene expression.[1][3][4] This process is dependent on an intact Cyclin C-CDK8 complex.[1][3][4]

A key downstream effect of CDK8 inhibition by this compound is the reduced phosphorylation of a negative regulatory site on c-Jun, a component of the AP-1 transcription factor.[3][4] Additionally, this compound has been shown to suppress the IFNγ-induced phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727, a known CDK8-regulated site, without affecting the JAK-mediated phosphorylation of tyrosine 701.[1][5]

Experimental Protocols

The identification and characterization of CDK8 and CDK19 as the cellular targets of this compound were accomplished through a series of key experiments. The methodologies for these are detailed below.

Kinase Profiling Assays

Objective: To identify the kinase targets of this compound from a large panel of kinases.

Methodology:

-

A broad panel of 414 kinases was screened for binding or inhibition by this compound at a concentration of 1 µM.[1]

-

Multiple assay formats were employed, including:

-

LanthaScreen™ Eu Kinase Binding Assay (Invitrogen): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by the test compound.

-

Adapta® Universal Kinase Assay (Invitrogen): This TR-FRET assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Z'-LYTE® Kinase Assay (Invitrogen): This assay measures kinase activity by assessing the differential sensitivity of a phosphorylated and a non-phosphorylated peptide substrate to proteolytic cleavage.

-

-

An orthogonal screen was performed using the KINOMEscan™ active site-directed competitive binding assay (DiscoverX) with this compound at a 10 µM concentration against a panel of 395 unique kinases.[1] This assay measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site.

Cyclin C–CDK8 Binding Assay

Objective: To confirm and quantify the binding of this compound and its analogs to the human Cyclin C-CDK8 complex.

Methodology:

-

A LanthaScreen™ Eu Kinase Binding Assay (Life Technologies) was utilized.[1]

-

The assay measures the displacement of a dye-labeled probe from the protein kinase domain of CDK8 by this compound.

-

The results are expressed as the percent displacement of the probe.[1]

CDK8 and CDK19 Kinase Activity Assays

Objective: To quantify the inhibitory effect of this compound on the kinase activity of CDK8 and CDK19.

Methodology:

-

A radiometric filter-binding assay (ProQinase) was used to measure kinase activity.[1]

-

Purified recombinant Cyclin C-CDK8 or Cyclin C-CDK19 complexes were incubated with a dilution series of this compound.

-

The transfer of the gamma-phosphate from [γ-³²P]ATP to the recombinant RBER-IRStide substrate was quantified.

-

Changes in kinase activity were measured relative to a DMSO control.[1]

Cellular Thermal Shift Assay (CETSA) - A General Protocol

While not explicitly detailed for this compound in the provided context, CETSA is a powerful method to confirm target engagement within a cellular environment.

Objective: To verify that a drug binds to its target protein in intact cells by observing ligand-induced thermal stabilization of the target.

General Methodology:

-

Compound Treatment: Cells are treated with the compound of interest (e.g., this compound) or a vehicle control (e.g., DMSO).[6][7]

-

Heating: The treated cells are heated to a range of temperatures. Unbound proteins will denature and aggregate at elevated temperatures, while ligand-bound proteins will be more stable and remain in solution.[6][7]

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing stabilized, non-aggregated proteins) is separated from the precipitated, denatured proteins by centrifugation.[6][7]

-

Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other immunoassays.[6][7] An increase in the amount of soluble target protein in the drug-treated samples compared to the control at a given temperature indicates target engagement.

References

- 1. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Broad Institute [broadinstitute.org]

- 4. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Mechanism of BRD6989-Mediated IL-10 Upregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism by which the small molecule BRD6989 upregulates the anti-inflammatory cytokine Interleukin-10 (IL-10). This compound acts as a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2][3][4] By inhibiting these kinases, this compound initiates a signaling cascade that culminates in enhanced IL-10 production in myeloid cells, such as dendritic cells and macrophages.[2][3] The core of this mechanism lies in the potentiation of the transcription factor Activator Protein-1 (AP-1) through the reduced phosphorylation of a negative regulatory site on its component, c-Jun.[2][3][4] This guide will detail the signaling pathway, present key quantitative data, provide comprehensive experimental protocols for studying this mechanism, and include visualizations to facilitate understanding.

Introduction

Interleukin-10 is a critical immunoregulatory cytokine with potent anti-inflammatory properties. Its therapeutic potential in a range of inflammatory and autoimmune diseases has driven significant research into mechanisms that can enhance its production. A high-throughput phenotypic screen for small molecules that augment IL-10 secretion from activated dendritic cells identified this compound as a promising compound.[2][3][4] Subsequent mechanism-of-action studies revealed that this compound's effects are mediated through the inhibition of the Mediator-associated kinases CDK8 and CDK19.[2][3][4] This document serves as a technical resource for researchers seeking to understand and investigate the molecular underpinnings of this compound-induced IL-10 upregulation.

The this compound-IL-10 Signaling Pathway

This compound upregulates IL-10 production by inhibiting the kinase activity of CDK8 and, to a lesser extent, CDK19.[2] This inhibition sets off a downstream signaling cascade that ultimately enhances the transcriptional activity of AP-1, a key regulator of IL-10 gene expression.

The proposed signaling pathway is as follows:

-

Inhibition of CDK8/CDK19: this compound directly binds to and inhibits the kinase activity of the CDK8/Cyclin C complex.[2]

-

Reduced Phosphorylation of c-Jun: CDK8 normally phosphorylates c-Jun, a key component of the AP-1 transcription factor, at a negative regulatory site. Inhibition of CDK8 by this compound leads to a decrease in this inhibitory phosphorylation.[2][3]

-

Enhanced AP-1 Activity: With the removal of the inhibitory phosphate group, c-Jun is more active. This leads to an overall increase in the transcriptional activity of the AP-1 complex.[2][3][4]

-

Upregulation of IL-10 Gene Expression: Activated AP-1 binds to the promoter region of the IL-10 gene, driving increased transcription and subsequent translation, resulting in elevated secretion of IL-10 protein.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| EC50 for IL-10 Induction | ~1 µM | Zymosan A-stimulated bone-marrow-derived dendritic cells (BMDCs) | [5] |

| IC50 for CDK8 Inhibition | ~0.5 µM | Recombinant cyclin C–CDK8 kinase assay | [2] |

| IC50 for CDK19 Inhibition | >30 µM | Recombinant cyclin C–CDK19 kinase assay | [2] |

| CDK8 Binding Affinity (IC50) | ~200 nM | Kinase binding assay | [6] |

Table 2: Effect of this compound on Cytokine Production in Murine BMDCs

| Cytokine | Effect of this compound Treatment | Stimulant | Reference |

| IL-10 | Increased Production | Zymosan A, R848 | [2][5] |

| IL-6 | Suppressed Release | Zymosan A | [5] |

| TNFα | Largely Unchanged | Zymosan A | [5] |

| IL-12p40 | Largely Unchanged | Zymosan A | [5] |

| IL-1β | Largely Unchanged | Zymosan A | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the impact of this compound on IL-10 production and its underlying mechanism.

Murine Bone-Marrow-Derived Dendritic Cell (BMDC) Culture and Treatment

-

Isolation: Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Differentiation: Culture bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Maturation: After 6-8 days, non-adherent and loosely adherent cells are mature BMDCs.

-

Plating: Plate BMDCs in 96-well plates at a density of 1 x 105 cells per well.

-

Pre-treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 24-48 hours.

-

Stimulation: Add a TLR agonist such as R848 (1 µg/mL) or zymosan A (10 µg/mL) and incubate for 18-24 hours.

-

Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine analysis.

In Vitro Kinase Assay for CDK8/CDK19

-

Reaction Mixture: In a 96-well plate, combine recombinant active CDK8/Cyclin C or CDK19/Cyclin C enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with 32P-ATP or fluorescence-based assays.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for c-Jun Phosphorylation

-

Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Jun (Ser243), total c-Jun, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.

AP-1 Reporter Assay

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing an AP-1 response element driving the expression of a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment and Stimulation: Plate the transfected cells and treat them with this compound and a stimulant as described for the BMDCs.

-

Cell Lysis: After the incubation period, lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

This compound represents a valuable chemical tool for studying the role of CDK8 and CDK19 in regulating inflammatory responses. Its ability to upregulate the key anti-inflammatory cytokine IL-10 through a defined signaling pathway involving the de-repression of c-Jun and enhancement of AP-1 activity provides a clear mechanism of action. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in immunology and drug development to further investigate this pathway and explore its therapeutic potential. The high degree of selectivity of this compound for CDK8 over CDK19 also makes it a useful probe for dissecting the individual roles of these closely related kinases in immune regulation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Broad Institute [broadinstitute.org]

- 4. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

BRD6989: A Technical Guide to its Role in Modulating Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD6989 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound modulates inflammatory signaling pathways. Primarily, this compound upregulates the anti-inflammatory cytokine Interleukin-10 (IL-10) while suppressing the pro-inflammatory cytokine IL-6 in myeloid cells.[1] This activity is principally mediated through the inhibition of CDK8/19, which leads to enhanced Activator Protein-1 (AP-1) transcription factor activity and decreased phosphorylation of STAT1. This guide details the quantitative effects of this compound on cytokine production, outlines the experimental protocols for key assays, and provides visual diagrams of the implicated signaling pathways and experimental workflows.

Introduction

Chronic inflammation is a hallmark of numerous diseases, and therapeutic strategies aimed at modulating inflammatory responses are of significant interest. This compound has emerged as a valuable tool for investigating the role of the Mediator-associated kinases CDK8 and CDK19 in the regulation of innate immunity.[1][2] By selectively inhibiting these kinases, this compound offers a unique mechanism for shifting the cytokine balance from a pro-inflammatory to an anti-inflammatory state, primarily through the potentiation of IL-10 production.[1]

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of the CDK8 and CDK19 complexes. This inhibition leads to downstream alterations in key inflammatory signaling pathways.

Target Profile

This compound is a selective inhibitor of CDK8 and, to a lesser extent, CDK19. The inhibitory concentrations for this compound are summarized in the table below.

| Target | Assay Type | IC50 | Reference |

| Cyclin C-CDK8 | Kinase Binding | ~200 nM | [1] |

| Cyclin C-CDK8 | Kinase Activity | ~0.5 µM | [1] |

| Cyclin C-CDK19 | Kinase Activity | >30 µM | [1] |

Modulation of Inflammatory Cytokines

This compound has a pronounced effect on the production of specific cytokines in myeloid cells, such as dendritic cells and macrophages. The table below summarizes the quantitative effects of this compound on cytokine production.

| Cytokine | Cell Type | Stimulus | Effect of this compound | EC50 | Reference |

| IL-10 | BMDCs | Zymosan A | Increased production | ~1 µM | [1] |

| IL-10 | BMDCs | R848 | Increased production (greater fold-increase) | N/A | [1] |

| IL-10 | Human Monocyte-derived DCs | R848 | Upregulated | N/A | [1] |

| IL-6 | BMDCs | Zymosan A | Suppressed release | N/A | [1] |

| TNFα | BMDCs | Zymosan A | Largely unchanged | N/A | [1] |

| IL-12p40 | BMDCs | Zymosan A | Largely unchanged | N/A | [1] |

| IL-1β | BMDCs | Zymosan A | Largely unchanged | N/A | [1] |

BMDCs: Bone-Marrow Derived Dendritic Cells

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of CDK8/19 impacts two primary signaling pathways involved in the inflammatory response: the AP-1 pathway and the STAT1 pathway.

AP-1 Signaling Pathway

This compound treatment leads to enhanced AP-1 transcriptional activity, which is associated with the potentiation of IL-10 production.[1][2] This is achieved through the reduced phosphorylation of a negative regulatory site on the c-Jun subunit of AP-1.[1][2]

STAT1 Signaling Pathway

This compound has been shown to suppress the IFNγ-induced phosphorylation of STAT1 at serine 727 (Ser727), a known CDK8-regulated position.[1] This inhibitory effect on STAT1 phosphorylation contributes to the modulation of the inflammatory response.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

In Vitro Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against CDK8 and CDK19.

Methodology:

-

Preparation: Recombinant human Cyclin C-CDK8 or Cyclin C-CDK19 complexes are used. This compound is prepared in a series of dilutions in DMSO.

-

Reaction: The kinase, a suitable substrate (e.g., a peptide substrate), and ATP are incubated with the various concentrations of this compound in a kinase reaction buffer.

-

Detection: Kinase activity is measured using a commercially available assay system, such as ADP-Glo™ (Promega) which quantifies the amount of ADP produced, or a FRET-based assay like LanthaScreen™ (Thermo Fisher Scientific).

-

Analysis: The data is normalized to a DMSO control, and the IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cytokine Measurement by ELISA

This protocol describes the measurement of IL-10 and IL-6 in the supernatant of cultured cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Bone marrow-derived dendritic cells (BMDCs) or human monocyte-derived dendritic cells are plated in 96-well plates. The cells are pre-treated with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

-

Stimulation: Cells are then stimulated with an inflammatory agent such as Zymosan A (e.g., 10 µg/mL) or R848 (e.g., 1 µg/mL) for a defined period (e.g., 18-24 hours).

-

Supernatant Collection: The cell culture plates are centrifuged, and the supernatants are collected.

-

ELISA: The concentration of IL-10 and IL-6 in the supernatants is quantified using commercially available ELISA kits (e.g., from R&D Systems or BD Biosciences) according to the manufacturer's instructions.

-

Data Analysis: The cytokine concentrations are calculated based on a standard curve generated from recombinant cytokines.

Western Blot for STAT1 and c-Jun Phosphorylation

This protocol is for assessing the phosphorylation status of STAT1 (Ser727) and c-Jun in response to this compound treatment.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound and the appropriate stimulus (e.g., IFNγ for STAT1 phosphorylation). After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT1 (Ser727) or anti-phospho-c-Jun). A primary antibody against the total protein is used as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated protein are normalized to the total protein levels.

Conclusion

This compound is a valuable chemical probe for elucidating the role of CDK8 and CDK19 in inflammatory signaling. Its ability to selectively enhance the production of the anti-inflammatory cytokine IL-10 while suppressing pro-inflammatory IL-6 highlights the therapeutic potential of targeting the Mediator-associated kinases in inflammatory diseases. The detailed mechanisms, involving the modulation of AP-1 and STAT1 signaling, provide a solid foundation for further research and drug development efforts in this area.

References

BRD6989: A Cortistatin A Analog as a Selective Modulator of CDK8/19 and Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BRD6989, a synthetic analog of the natural product cortistatin A. It delves into the mechanism of action, comparative efficacy, and experimental methodologies related to this compound's function as a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. This document is intended to be a resource for researchers in immunology, oncology, and drug development, offering detailed protocols and quantitative data to facilitate further investigation into this promising therapeutic candidate.

Introduction

The intricate regulation of the immune system presents a continuous challenge and a field of opportunity for therapeutic intervention. Fine-tuning immune responses is critical in the treatment of autoimmune diseases, inflammatory disorders, and cancer. A key player in this regulatory network is the anti-inflammatory cytokine Interleukin-10 (IL-10). The discovery of small molecules that can modulate IL-10 production holds significant therapeutic promise.

Cortistatin A, a steroidal alkaloid isolated from the marine sponge Corticium simplex, has been identified as a highly potent and selective inhibitor of CDK8 and CDK19.[1] These kinases are components of the Mediator complex, a crucial transcriptional co-regulator. By inhibiting CDK8/19, cortistatin A has been shown to upregulate the expression of super-enhancer-associated genes in acute myeloid leukemia (AML) cells, contributing to its anti-leukemic properties.[1]

Inspired by the biological activity of cortistatin A, this compound was developed as a structurally related analog.[2] This small molecule has been instrumental in elucidating the role of CDK8/19 in the regulation of innate immunity, specifically in enhancing the production of IL-10 in myeloid cells.[3][4][5] This guide will explore the core characteristics of this compound as a cortistatin A analog, focusing on its mechanism of action, quantitative comparison, and the experimental protocols used to characterize its activity.

Mechanism of Action: Inhibition of CDK8/19 and Upregulation of IL-10

This compound exerts its biological effects through the selective inhibition of CDK8 and its closely related paralog, CDK19.[3][6] These kinases act as negative regulators of IL-10 production in innate immune cells, such as dendritic cells and macrophages.[4][5]

The proposed signaling pathway is as follows:

Upon entering a myeloid cell, this compound binds to and inhibits the kinase activity of CDK8 and CDK19.[3] This inhibition prevents the phosphorylation of downstream targets, including the transcription factor c-Jun.[3][7] Reduced phosphorylation of a negative regulatory site on c-Jun leads to enhanced Activator Protein-1 (AP-1) transcriptional activity.[3][7] The activated AP-1 complex then promotes the transcription of the IL10 gene, resulting in increased synthesis and secretion of the anti-inflammatory cytokine IL-10.[3][7]

Quantitative Data Presentation: this compound vs. Cortistatin A

A direct quantitative comparison of this compound and cortistatin A is essential for understanding their relative potencies and selectivities. The following tables summarize key quantitative data from published studies.

Table 1: CDK8/CDK19 Binding Affinity and Kinase Inhibition

| Compound | Target | Assay Type | Value | Reference |

| This compound | CDK8 | Binding Affinity (IC₅₀) | ~200 nM | [3][8][9] |

| CDK8 | Kinase Inhibition (IC₅₀) | ~0.5 µM | [3][8][9] | |

| CDK19 | Kinase Inhibition (IC₅₀) | >30 µM | [3][8][9] | |

| Cortistatin A | CDK8 | Binding Affinity (Kd) | 0.195 nM | [1] |

| CDK8 | Kinase Inhibition (IC₅₀) | 12 nM | [6] | |

| CDK19 | Binding Affinity (Kd) | 10 nM | [6] |

Table 2: Cellular Activity

| Compound | Cell Type | Activity | Value | Reference |

| This compound | Bone Marrow-Derived Dendritic Cells (BMDCs) | IL-10 Upregulation (EC₅₀) | ~1 µM | [8][10] |

| Cortistatin A | Human Umbilical Vein Endothelial Cells (HUVECs) | Anti-proliferative Activity (IC₅₀) | 1.8 nM | [11] |

| Acute Myeloid Leukemia (AML) cells | Anti-proliferative Activity | Potent in vivo | [1] |

These data highlight that while both compounds target CDK8 and CDK19, cortistatin A exhibits significantly higher binding affinity and inhibitory potency for these kinases.[1][6] Notably, this compound demonstrates a unique selectivity for inhibiting CDK8 kinase activity over CDK19.[3][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and cortistatin A.

CDK8/CDK19 Kinase Activity Assay (Radiometric Filter-Binding)

This protocol is adapted from methodologies used to assess the inhibitory effects of small molecules on CDK8/CDK19 kinase activity.[4]

Objective: To quantify the inhibition of CDK8 and CDK19 kinase activity by this compound or cortistatin A.

Materials:

-

Purified recombinant cyclin C–CDK8 or cyclin C–CDK19 complexes

-

Test compounds (this compound, cortistatin A) dissolved in DMSO

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

[γ-³²P]ATP

-

Substrate peptide (e.g., RBER-IRStide)

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

In a 96-well plate, add the kinase assay buffer.

-

Add the diluted test compounds or DMSO (for control wells) to the respective wells.

-

Add the purified recombinant cyclin C–CDK8 or cyclin C–CDK19 to each well, except for the blank wells.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and the substrate peptide to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add a scintillant to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Measurement of IL-10 Secretion from Dendritic Cells (ELISA)

This protocol outlines a general procedure for quantifying IL-10 secretion from cultured dendritic cells treated with this compound.[12][13]

Objective: To measure the amount of IL-10 secreted by dendritic cells following treatment with this compound.

Materials:

-

Bone marrow-derived dendritic cells (BMDCs) or human monocyte-derived dendritic cells

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics)

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) or R848)

-

This compound dissolved in DMSO

-

Human or mouse IL-10 ELISA kit

-

Microplate reader

Procedure:

-

Culture dendritic cells in a 96-well plate at a specific density.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours).

-

Stimulate the cells with an appropriate agent (e.g., LPS or R848) to induce cytokine production.

-

Incubate the cells for a period sufficient for IL-10 secretion (e.g., 24-48 hours).

-

Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

Perform the IL-10 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody for IL-10.

-

Adding the culture supernatants and standards to the wells.

-

Incubating and washing the plate.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing the plate.

-

Adding a substrate solution that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Generate a standard curve using the IL-10 standards and determine the concentration of IL-10 in the samples.

-

Calculate the fold-increase in IL-10 production for this compound-treated cells compared to the vehicle control and determine the EC₅₀ value.

Synthesis of this compound

Detailed, publicly available protocols for the synthesis of this compound are limited. It has been described as being derived from diversity-oriented synthesis (DOS) libraries. This approach involves the creation of a wide range of structurally diverse and complex small molecules from a common starting material through a series of branching reaction pathways. The pyridine core of this compound is a common kinase-binding motif.

Conclusion and Future Directions

This compound, as an analog of cortistatin A, has proven to be a valuable chemical probe for dissecting the role of CDK8 and CDK19 in immune regulation. Its ability to selectively inhibit CDK8 and upregulate IL-10 production in myeloid cells highlights a promising therapeutic strategy for inflammatory and autoimmune diseases.[3][14] The quantitative data presented in this guide underscores the distinct pharmacological profiles of this compound and its natural product counterpart, cortistatin A.

Future research should focus on several key areas:

-

In vivo efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases.

-

Structure-activity relationship (SAR) studies: Further optimization of the this compound scaffold to improve potency and selectivity.

-

Target validation: Comprehensive identification of all downstream targets of CDK8/19 inhibition in different immune cell types.

-

Combination therapies: Exploring the synergistic effects of this compound with other immunomodulatory agents.

The detailed experimental protocols provided herein should serve as a practical resource for researchers aiming to build upon the foundational knowledge of this compound and its role in modulating the immune response. The continued investigation of this and similar molecules will undoubtedly contribute to the development of novel and effective therapies for a range of human diseases.

References

- 1. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. CDK8 and CDK19 kinase activity assays [bio-protocol.org]

- 5. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. assaygenie.com [assaygenie.com]

- 11. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]

- 12. IL-10-Engineered Dendritic Cells Modulate Allogeneic CD8+ T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IL-10 signaling in dendritic cells controls IL-1β-mediated IFNγ secretion by human CD4+ T cells: relevance to inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

The Structure-Activity Relationship of BRD6989: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD6989 has emerged as a significant chemical probe for elucidating the biological functions of the Mediator-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. As a selective inhibitor, this compound has been instrumental in uncovering the role of these kinases in regulating gene expression, particularly in the context of the immune response. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative biochemical data, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is an analog of the natural product cortistatin A and functions as a selective inhibitor of CDK8 and CDK19.[1] Its primary mechanism of action involves the upregulation of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][2][3][4] This is achieved through the inhibition of CDK8/19, which leads to enhanced activity of the transcription factor Activator Protein-1 (AP-1).[2][3][4] This enhanced AP-1 activity is associated with a reduction in the phosphorylation of a negative regulatory site on c-Jun, a key component of the AP-1 complex.[2]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound and its interaction with its primary targets.

| Target Enzyme | Assay Type | IC50 | Reference |

| Cyclin C-CDK8 | Kinase Activity Assay | ~0.5 µM | [2][5] |

| Cyclin C-CDK19 | Kinase Activity Assay | >30 µM | [2][5] |

| Cyclin C-CDK8 | Binding Assay | ~200 nM | [2][5] |

Table 1: Inhibitory and Binding Activity of this compound

Structure-Activity Relationship (SAR)

Preliminary SAR studies on this compound have identified key structural features essential for its binding to CDK8 and subsequent biological activity. The pyridine and amino substituents, along with the methyl cyclohexyl core of the molecule, are critical for making essential contacts within the ATP-binding pocket of CDK8.[5] A strong correlation has been observed between the CDK8 binding affinity of this compound analogs and their potency in inducing IL-10 expression, underscoring the on-target effect of these compounds.[5]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate multiple signaling pathways downstream of CDK8/19 inhibition.

IL-10 Upregulation Pathway

The primary described pathway involves the inhibition of CDK8, which prevents the phosphorylation of STAT1 at Ser727 and reduces the phosphorylation of a negative regulatory site on c-Jun. This leads to increased AP-1 activity and subsequent upregulation of IL-10 transcription.

Caption: this compound inhibits CDK8/19, leading to increased AP-1 activity and IL-10 production.

Arginase-1 Upregulation Pathway in Macrophages

A more recent study has elucidated a pathway in IL-4-activated macrophages where this compound enhances the expression of Arginase-1. This effect is mediated through the activation of STAT6 and p38 MAPK.[6]

Caption: this compound promotes Arginase-1 expression via STAT6 and p38 MAPK activation.

Experimental Protocols

The characterization of this compound has relied on a variety of robust experimental methodologies.

Kinase Profiling Assays

To determine the selectivity of this compound, comprehensive kinase profiling was performed using multiple platforms.[2]

-

LanthaScreen™ Eu Kinase Binding Assay, Adapta™ Universal Kinase Assay, and Z'-LYTE™ Kinase Assay (Invitrogen): this compound was tested for its ability to either bind to or inhibit the activity of a panel of 414 kinases. The results were expressed as the percent displacement of a dye-labeled probe from the kinase domain or the remaining kinase activity relative to a DMSO control.[2]

-

KINOMEscan™ (DiscoverX): This is an active site-directed competitive binding assay. This compound was profiled against a panel of 395 unique kinases to confirm its binding targets.[2]

Caption: Workflow for determining the kinase selectivity profile of this compound.

In Vitro Kinase Activity Assay

To quantify the inhibitory potency of this compound against its primary targets, in vitro kinase assays were performed.

-

Recombinant Enzyme: Recombinant cyclin C-CDK8 or cyclin C-CDK19 complexes were used.

-

Substrate: A suitable substrate, such as recombinant c-Jun, was included in the reaction.

-

Detection: The phosphorylation of the substrate was measured, often by detecting the incorporation of radiolabeled ATP or by using phospho-specific antibodies.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a suitable equation.[2]

Cellular Assays

-

STAT1 Phosphorylation Assay: Bone marrow-derived dendritic cells (BMDCs) were pre-incubated with this compound followed by stimulation with interferon-gamma (IFNγ). The phosphorylation of STAT1 at Ser727 (a known CDK8-regulated site) and Tyr701 (a JAK-mediated site) was assessed by immunoblotting to confirm target engagement in a cellular context.[2]

-

IL-10 Secretion Assay: Human or mouse dendritic cells were stimulated with an immune activator (e.g., R848 or zymosan A) in the presence of varying concentrations of this compound. The amount of IL-10 secreted into the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).[2]

Conclusion

This compound is a valuable chemical tool for probing the roles of CDK8 and CDK19 in cellular signaling and gene regulation. Its well-characterized selectivity and mechanism of action, supported by robust quantitative data and detailed experimental protocols, make it an ideal starting point for further investigation into the therapeutic potential of CDK8/19 inhibition in inflammatory diseases and other pathological conditions. The established structure-activity relationships for this compound and its analogs provide a solid foundation for the design of next-generation inhibitors with improved potency and selectivity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Broad Institute [broadinstitute.org]

- 4. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CDK8/19 inhibitor enhances arginase-1 expression in macrophages via STAT6 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to BRD6989: A Selective CDK8/CDK19 Inhibitor and its Impact on Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BRD6989, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. We will delve into its mechanism of action, its effects on transcriptional regulation with a focus on the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10), and the associated signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions.

Core Mechanism of Action

This compound is a small molecule that selectively inhibits the kinase activity of CDK8 and CDK19, which are components of the Mediator complex.[1][2][3][4] The Mediator complex is a crucial co-regulator of RNA polymerase II, and by inhibiting CDK8/19, this compound modulates the transcription of a specific set of genes. A primary and well-documented effect of this compound is the upregulation of IL-10 in immune cells, particularly dendritic cells and macrophages.[2][3][4][5] This suggests a role for CDK8 and CDK19 as negative regulators of IL-10 production.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 | Assay Type | Reference |

| Cyclin C-CDK8 | ~200 nM | Binding Assay | [2] |

| Cyclin C-CDK8 | ~0.5 µM | Kinase Activity Assay | [2][6] |

| Cyclin C-CDK19 | >30 µM | Kinase Activity Assay | [2][6] |

Table 2: Cellular Effects of this compound

| Effect | Cell Type | Stimulation | Key Findings | Reference |

| Upregulation of IL-10 | Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | Zymosan A, R848 | Increased IL-10 production.[2][5] | [2][5] |

| Upregulation of IL-10 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Zymosan A, R848 | Increased IL-10 production.[5] | [5] |

| Upregulation of IL-10 | Human Monocyte-Derived Dendritic Cells | R848 | Upregulated IL-10 production.[5] | [5] |

| Suppression of IL-6 | Mouse BMDCs | Zymosan A | Suppressed IL-6 release.[2][5] | [2][5] |

| No significant change in TNFα, IL-12p40, IL-1β | Mouse BMDCs | Zymosan A | Production largely unchanged.[2][5] | [2][5] |

| Inhibition of STAT1 phosphorylation | Mouse BMDCs | IFNγ | Suppressed phosphorylation at Ser727.[2][6] | [2][6] |

| Increased Arginase-1 expression | Murine Peritoneal Macrophages, RAW264.7 | IL-4 | Increased arginase-1 transcriptionally.[7] | [7] |

| Enhanced STAT6 phosphorylation | Murine Macrophages | IL-4 | Enhanced phosphorylation.[7] | [7] |

| Activation of p38 MAPK | Murine Macrophages | - | Activated p38 MAPK.[7] | [7] |

Signaling Pathways Modulated by this compound

This compound, through its inhibition of CDK8/19, influences several key signaling pathways involved in transcriptional regulation.

1. AP-1 Signaling Pathway and IL-10 Upregulation

Inhibition of CDK8/19 by this compound leads to enhanced activity of the Activator Protein-1 (AP-1) transcription factor.[2][3] This is associated with a reduction in the phosphorylation of a negative regulatory site on c-Jun, a key component of the AP-1 complex.[2][3] The increased AP-1 activity is a critical factor in the potentiation of IL-10 expression.

Caption: this compound enhances AP-1 activity to upregulate IL-10.

2. STAT1 Signaling Pathway

CDK8 is known to phosphorylate STAT1 at serine 727, a key step in IFNγ-inducible gene expression. This compound treatment inhibits this phosphorylation event, suggesting a mechanism by which it can modulate interferon signaling.[2][6]

Caption: this compound inhibits CDK8-mediated STAT1 phosphorylation.

3. STAT6 and p38 MAPK Signaling in Macrophages

In the context of IL-4 stimulated macrophages, this compound has been shown to increase the expression of Arginase-1, a marker for M2 anti-inflammatory macrophages. This effect is mediated through the enhancement of STAT6 phosphorylation and the activation of the p38 MAPK pathway.[7]

Caption: this compound promotes M2 macrophage polarization.

Experimental Protocols

Below are generalized methodologies for key experiments used to characterize the effects of this compound.

1. Kinase Inhibition Assay (In Vitro)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK8 and CDK19.

-

Methodology:

-

Recombinant active Cyclin C-CDK8 or Cyclin C-CDK19 complexes are used.

-

A suitable kinase substrate (e.g., a peptide with a phosphorylation site) and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are prepared in a kinase assay buffer.

-

This compound is serially diluted to a range of concentrations.

-

The kinase, substrate, ATP, and varying concentrations of this compound are incubated together for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using fluorescence-based methods.

-

The percentage of kinase activity relative to a DMSO control is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

-

2. Cellular Cytokine Secretion Assay

-

Objective: To measure the effect of this compound on the secretion of cytokines like IL-10 and IL-6 from immune cells.

-

Methodology:

-

Primary immune cells (e.g., bone marrow-derived dendritic cells) are cultured.

-

Cells are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for a short period (e.g., 1-2 hours).

-

A stimulating agent (e.g., Zymosan A, R848) is added to the cell culture to induce cytokine production.

-

The cells are incubated for a longer period (e.g., 18-24 hours).

-

The cell culture supernatant is collected.

-

The concentration of the cytokine of interest (e.g., IL-10) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for that cytokine.

-

Data is normalized to the vehicle control to determine the fold-change in cytokine secretion.

-

3. Western Blot for Phospho-STAT1

-

Objective: To assess the effect of this compound on the phosphorylation of STAT1.

-

Methodology:

-

Immune cells (e.g., BMDCs) are pre-treated with this compound or a vehicle control.

-

The cells are then stimulated with Interferon-gamma (IFNγ) to induce STAT1 phosphorylation.

-

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated STAT1 (Ser727).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected.

-

The membrane is often stripped and re-probed with an antibody for total STAT1 to serve as a loading control.

-

4. Gene Expression Analysis by RT-qPCR

-

Objective: To measure the effect of this compound on the mRNA levels of target genes (e.g., Il10, Arg1).

-

Methodology:

-

Cells are treated with this compound and/or a stimulant for a specific duration.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined.

-

The RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR) is performed using the cDNA as a template, gene-specific primers for the target gene and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green) or a probe.

-

The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-treated samples.

-

This guide provides a comprehensive overview of this compound's role in transcription regulation. The provided data and protocols should serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The selective nature of this compound and its ability to modulate specific inflammatory pathways highlight its potential as a therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Broad Institute [broadinstitute.org]

- 4. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CDK8/19 inhibitor enhances arginase-1 expression in macrophages via STAT6 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring the biological functions of BRD6989

An In-depth Technical Guide to the Biological Functions of BRD6989

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological functions of this compound, a selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. This document details its mechanism of action, cellular targets, and its impact on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the Mediator-associated kinases CDK8 and CDK19.[1][2] These kinases are crucial components of the Mediator complex, which plays a pivotal role in regulating transcription by RNA Polymerase II. By inhibiting the kinase activity of CDK8 and CDK19, this compound modulates the expression of a specific subset of genes, leading to its observed biological effects. A primary and well-characterized function of this compound is the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10) in myeloid cells, particularly dendritic cells and macrophages.[2][3][4] This effect is achieved through the inhibition of CDK8, which normally acts as a negative regulator of IL-10 production.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory and Binding Activity of this compound

| Target | Assay Type | Value (IC50) | Notes |

| Cyclin C-CDK8 | Kinase Activity Assay | ~0.5 µM | Radiometric filter-binding assay.[2] |

| Cyclin C-CDK8 | Kinase Binding Assay | ~200 nM | LanthaScreen Eu binding assay.[2] |

| Cyclin C-CDK19 | Kinase Activity Assay | >30 µM | Demonstrates high selectivity for CDK8 over CDK19.[2] |

Table 2: Cellular Activity of this compound

| Biological Effect | Cell Type | Value (EC50) | Stimulus |

| Upregulation of IL-10 Production | Bone Marrow-Derived Dendritic Cells (BMDCs) | ~1 µM | Zymosan A |

| Upregulation of IL-10 Production | Human Monocyte-Derived Dendritic Cells | Consistent with BMDCs | R848 (TLR7/8 agonist) |

Table 3: Effect of this compound on Other Cytokines in Zymosan A-Stimulated BMDCs

| Cytokine | Effect |

| IL-6 | Suppressed |

| TNFα | Largely unchanged |

| IL-12p40 | Largely unchanged |

| IL-1β | Largely unchanged |

Signaling Pathway Modulation by this compound

This compound's inhibition of CDK8/19 initiates a cascade of events that ultimately leads to increased IL-10 production. This pathway involves the transcription factor AP-1. Inhibition of CDK8 leads to enhanced AP-1 transcriptional activity, which is associated with a reduction in the phosphorylation of a negative regulatory site on the c-Jun subunit of AP-1.[2][3] Furthermore, this compound has been shown to suppress the IFNγ-induced phosphorylation of STAT1 at serine 727, a known CDK8-regulated site.[2]

References

- 1. CDK8 and CDK19 kinase activity assays [bio-protocol.org]

- 2. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Broad Institute [broadinstitute.org]

Methodological & Application

Application Notes and Protocols: BRD6989 for In Vitro IL-10 Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in immune homeostasis. Enhancing its production represents a promising therapeutic strategy for a variety of inflammatory disorders. BRD6989 is a small molecule inhibitor of the Mediator-associated kinases CDK8 and CDK19, which act as negative regulators of IL-10 production in myeloid cells.[1][2][3] By inhibiting CDK8/19, this compound leads to an increase in Activator Protein 1 (AP-1) transcriptional activity, resulting in enhanced IL-10 secretion from activated immune cells such as dendritic cells and macrophages.[1][2][4] These application notes provide a detailed protocol for an in vitro assay to characterize the activity of this compound in inducing IL-10 production.

Introduction

The selective upregulation of IL-10 is a desirable therapeutic outcome. This compound has been identified as a valuable chemical probe for studying the role of CDK8 and CDK19 in regulating the innate immune response.[1][2] Mechanism-of-action studies have shown that this compound binds to the cyclin C–CDK8 complex with a half-maximal inhibitory concentration (IC50) of approximately 200 nM.[5] This inhibition leads to reduced phosphorylation of a negative regulatory site on c-Jun, a component of the AP-1 transcription factor, thereby potentiating IL-10 transcription.[1][2] This document outlines a robust in vitro assay to quantify the dose-dependent induction of IL-10 by this compound in primary myeloid cells.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Stimulant | Value | Reference |

| IL-10 Induction (EC50) | Mouse BMDCs | Zymosan A | ~1 µM | [4] |

| CDK8 Binding (IC50) | Kinase Assay | - | ~200 nM | [5] |

| Effect on other cytokines | Mouse BMDCs | Zymosan A | Suppressed IL-6, no significant change in TNFα, IL-12p40, IL-1β | [1] |

Signaling Pathway

The proposed signaling pathway for this compound-mediated IL-10 induction is depicted below. This compound inhibits the Mediator-associated kinases CDK8 and CDK19. This inhibition leads to a decrease in the phosphorylation of a negative regulatory site on the c-Jun subunit of the AP-1 transcription factor. The activated AP-1 then translocates to the nucleus to enhance the transcription of the IL10 gene.

Caption: this compound inhibits CDK8/19, leading to enhanced AP-1 activity and IL-10 production.

Experimental Protocols

Protocol 1: In Vitro IL-10 Induction in Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the differentiation of mouse bone marrow cells into dendritic cells and the subsequent assay to measure IL-10 induction by this compound.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

RPMI-1640 medium (with L-glutamine)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant mouse GM-CSF

-

This compound (stock solution in DMSO)

-

Zymosan A or R848 (toll-like receptor agonists)

-

96-well cell culture plates

-

Mouse IL-10 ELISA kit

-

Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

-

BMDC Differentiation:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL recombinant mouse GM-CSF.

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 3, add fresh media containing GM-CSF.

-

On day 6, gently collect the non-adherent and loosely adherent cells, which are immature dendritic cells.

-

-

IL-10 Induction Assay:

-

Seed the differentiated BMDCs into 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Add the this compound dilutions to the cells and incubate for 48 hours.[4]

-

Following the pre-treatment, stimulate the cells with either Zymosan A (10 µg/mL) or R848 (1 µg/mL) for 18 hours to induce IL-10 production.[4]

-

Include appropriate controls: vehicle control (DMSO), stimulant-only control, and unstimulated control.

-

-

Measurement of IL-10:

-

After the 18-hour stimulation, centrifuge the 96-well plates at 400 x g for 5 minutes.

-

Carefully collect the cell culture supernatants for IL-10 measurement.

-

Quantify the amount of IL-10 in the supernatants using a commercially available mouse IL-10 ELISA kit, following the manufacturer's instructions.

-

-

Cell Viability Assay:

-

To assess the cytotoxicity of this compound, perform a cell viability assay on the remaining cells in the plate using a kit such as CellTiter-Glo®.

-

Data Analysis:

-

Calculate the concentration of IL-10 in each well based on the standard curve from the ELISA.

-

Normalize the IL-10 production to the cell viability data.

-

Plot the dose-response curve for this compound and determine the EC50 value for IL-10 induction.

Experimental Workflow

The following diagram illustrates the experimental workflow for the in vitro IL-10 induction assay.

Caption: Workflow for assessing this compound-mediated IL-10 induction in BMDCs.

Troubleshooting

-

Low IL-10 production:

-

Ensure the TLR agonist (Zymosan A or R848) is potent and used at the correct concentration.

-

Verify the viability and differentiation status of the BMDCs.

-

Check the expiration date and storage conditions of the IL-10 ELISA kit.

-

-

High background in ELISA:

-

Ensure thorough washing steps as per the ELISA protocol.

-

Use high-quality reagents and plates.

-

-

Significant cell death:

-

Confirm the final concentration of DMSO is non-toxic.

-

Test a wider range of lower concentrations of this compound.

-

Conclusion

This application note provides a comprehensive protocol for an in vitro assay to characterize the IL-10-inducing activity of this compound. By following this detailed methodology, researchers can reliably assess the potency and efficacy of this compound and other potential CDK8/19 inhibitors in modulating the innate immune response. This assay is a valuable tool for the discovery and development of novel anti-inflammatory therapeutics.

References

- 1. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Broad Institute [broadinstitute.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for BRD6989 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and guidelines for determining the optimal concentration of BRD6989, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19), for use in cell culture experiments. This compound has been identified as a potent modulator of cytokine production, particularly in upregulating the anti-inflammatory cytokine Interleukin-10 (IL-10) in myeloid cells.[1][2][3][4]

Mechanism of Action

This compound selectively inhibits the kinase activity of the Mediator-associated kinases CDK8 and its paralog CDK19.[1][2] This inhibition leads to the upregulation of IL-10 production in innate immune cells such as dendritic cells and macrophages.[1][5] The underlying mechanism involves the enhancement of Activator Protein-1 (AP-1) activity, which is associated with a decrease in the phosphorylation of a negative regulatory site on the transcription factor c-Jun.[2][3] Additionally, inhibition of CDK8 by this compound has been shown to suppress the interferon-gamma (IFNγ)-induced phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | IC50 | Reference |

| Cyclin C-CDK8 | Binding Assay | ~200 nM | [2][6] |

| Cyclin C-CDK8 | Kinase Activity Assay | ~0.5 µM | [2][6] |

| Cyclin C-CDK19 | Kinase Activity Assay | >30 µM | [2][6] |

Table 2: Cell-Based Assay Activity

| Cell Type | Assay | Parameter | Value | Treatment Conditions | Reference |

| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | IL-10 Production | EC50 | ~1 µM | 48h pre-treatment with this compound, then 18h stimulation with zymosan A. | [2] |

| Murine Bone Marrow-Derived Macrophages (BMDMs) | IL-10 Production | Effective Concentration | 5 µM | 24h pre-treatment with this compound, then stimulation. | [2] |

| Human Monocyte-Derived Dendritic Cells | IL-10 Production | Effective Concentration | Not specified, but consistent with BMDCs | Treatment with various concentrations, then 18h stimulation with R848. | [1] |

| Murine BMDCs | STAT1 Phosphorylation (Ser727) | Effective Concentration | 0.6 - 15 µM | Pre-incubation with this compound, then IFNγ stimulation. | [5] |

| Murine BMDMs | STAT1-STAT2 & NF-κB Activation | Effective Concentration | 5 µM | ~2h treatment with this compound, then stimulation. | [5] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by this compound.

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving this compound.

Protocol 1: Determination of Optimal this compound Concentration for IL-10 Induction in Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol is designed to establish a dose-response curve for this compound-mediated IL-10 production.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Murine GM-CSF

-

This compound (stock solution in DMSO)

-

Zymosan A or R848

-

96-well tissue culture plates

-

IL-10 ELISA kit

Procedure:

-

Generation of BMDCs:

-

Isolate bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL murine GM-CSF.

-

On day 3, add fresh media. On day 6, collect non-adherent and loosely adherent cells.

-

-

Cell Plating:

-

Plate the BMDCs in a 96-well plate at a density of 3 x 10^4 cells/well.[2]

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound (e.g., from 0.01 µM to 10 µM) in culture medium.

-

Add the diluted this compound to the cells. Include a DMSO vehicle control (≤0.5%).

-

Incubate for 48 hours at 37°C and 5% CO2.[2]

-

-

Cell Stimulation:

-

IL-10 Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-10 using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the IL-10 concentration against the log of the this compound concentration and determine the EC50 value.

-

Protocol 2: Analysis of STAT1 Phosphorylation in Murine BMDCs

This protocol details the procedure to assess the effect of this compound on IFNγ-induced STAT1 phosphorylation.

Materials:

-

Differentiated murine BMDCs (as in Protocol 1)

-

This compound (stock solution in DMSO)

-

Murine IFNγ

-

6-well tissue culture plates

-

Phosphatase and protease inhibitors

-

Lysis buffer

-

Antibodies: anti-p-STAT1 (Ser727), anti-STAT1, and appropriate secondary antibodies

-

Western blotting equipment and reagents

Procedure:

-

Cell Plating:

-

Plate BMDCs in 6-well plates at a suitable density for protein extraction (e.g., 1-2 x 10^6 cells/well).

-

-

This compound Pre-treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) or a DMSO vehicle control for 24 hours.[2]

-

-

IFNγ Stimulation:

-

Stimulate the cells with murine IFNγ (e.g., 10 ng/mL) for 30 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer supplemented with phosphatase and protease inhibitors.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-STAT1 (Ser727) and total STAT1.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis:

-

Quantify the band intensities and normalize the p-STAT1 signal to the total STAT1 signal to determine the effect of this compound on STAT1 phosphorylation.

-

General Recommendations

-

Solubility: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-30 mM) in DMSO and store at -20°C or -80°C.[1] Further dilutions should be made in the appropriate cell culture medium immediately before use.

-

Vehicle Control: Always include a DMSO vehicle control at the same final concentration as in the this compound-treated samples. The final DMSO concentration should typically be kept below 0.5%.[2]

-

Cell Viability: It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed effects of this compound are not due to cytotoxicity.

-

Titration: The optimal concentration of this compound can be cell-type and context-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

These notes and protocols provide a starting point for utilizing this compound in your research. Adaptation of these protocols may be necessary depending on the specific cell type and experimental goals.

References

- 1. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Broad Institute [broadinstitute.org]

- 4. researchgate.net [researchgate.net]

- 5. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for BRD6989 in Bone Marrow-Derived Dendritic Cells (BMDCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD6989 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3] In the context of immunology, particularly concerning bone marrow-derived dendritic cells (BMDCs), this compound has emerged as a valuable tool for modulating immune responses. It functions as a negative regulator of inflammatory responses by upregulating the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound in BMDC research, including its mechanism of action, key experimental data, and detailed protocols for its application.

Mechanism of Action

This compound exerts its effects by selectively binding to the ATP-binding pocket of a complex formed by CDK8 and Cyclin C.[1][4] This inhibition of CDK8/CDK19 kinase activity leads to a cascade of downstream signaling events that ultimately alter the transcriptional landscape of the cell. A key consequence of CDK8/CDK19 inhibition by this compound in BMDCs is the enhancement of Activator Protein 1 (AP-1) transcriptional activity.[1][2] This is associated with reduced phosphorylation of a negative regulatory site on c-Jun, a component of the AP-1 transcription factor.[1][2] The enhanced AP-1 activity is directly linked to the potentiation of IL-10 production.[1][2] Additionally, this compound has been shown to suppress the phosphorylation of the STAT1 transactivation domain at Ser727 in response to IFNγ stimulation, further modulating inflammatory signaling pathways.[1][4][5]

Data Summary

The following tables summarize the quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Activity of this compound

| Target | Assay | IC50 / EC50 | Cell Type | Reference |

| CDK8 | Kinase Binding Assay | ~200 nM | Recombinant | [1][4] |

| CDK8 | Kinase Activity Assay | ~0.5 µM | Recombinant | [1][5] |

| CDK19 | Kinase Activity Assay | >30 µM | Recombinant | [1][5] |

| IL-10 Production | ELISA | ~1 µM | BMDCs | [4] |

Table 2: Effect of this compound on Cytokine Production in Activated BMDCs

| Cytokine | Stimulant | This compound Concentration | Effect | Reference |

| IL-10 | Zymosan A / R848 | 5 µM | Increased | [1] |

| IL-6 | Zymosan A | 5 µM | Suppressed | [1] |

| TNFα | Zymosan A | 5 µM | Largely Unchanged | [1] |

| IL-12p40 | Zymosan A | 5 µM | Largely Unchanged | [1] |

| IL-1β | Zymosan A | 5 µM | Largely Unchanged | [1] |

Signaling Pathway and Experimental Workflow

Caption: this compound inhibits CDK8/CDK19, leading to increased IL-10 and reduced inflammation.

Caption: Workflow for studying this compound's effects on BMDCs.

Experimental Protocols

Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol is adapted from standard procedures for generating murine BMDCs.[6][7][8][9][10][11]

Materials:

-

C57BL/6 mice (6-10 weeks old)

-

RPMI-1640 medium with L-glutamine and 25 mM HEPES

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Non-essential amino acids (100x)

-

Sodium Pyruvate (100x)

-

β-mercaptoethanol (1000x, 55 mM stock)

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) or Flt3L-Fc

-

70% Ethanol

-

Sterile PBS

-

ACK lysing buffer (optional)

Procedure:

-

Euthanize mice according to approved institutional protocols.

-

Sterilize the hind legs with 70% ethanol.

-